Phenyl alpha-L-iduronide cyclohexylammonium salt

Overview

Description

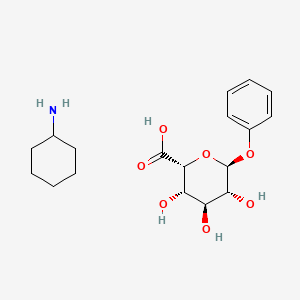

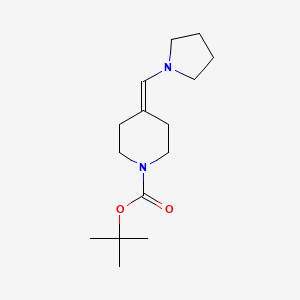

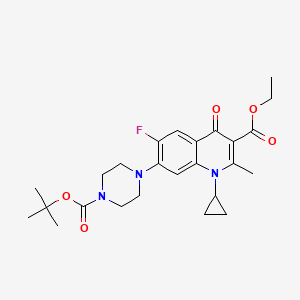

Phenyl α-L-iduronide cyclohexylammonium salt is a substrate for the enzyme alpha-L-iduronidase . It has a molecular weight of 369.41 and a molecular formula of C12H14O7•C6H13N .

Chemical Reactions Analysis

Phenyl α-L-iduronide cyclohexylammonium salt is used as a substrate in the enzymatic reactions involving alpha-L-iduronidase . The specific chemical reactions involving this compound were not detailed in the search results.Scientific Research Applications

Enzyme Identification and Characterization

Phenyl alpha-L-iduronide has been instrumental in identifying and characterizing specific enzymes in lysosomal extracts, such as α-L-iduronidase, distinct from the well-known β-glucuronidase. This discovery was facilitated by the use of phenyl glycoside, allowing the measurement of mammalian activities that were previously inferred only indirectly. Such studies have expanded our understanding of lysosomal functions and enzyme specificity, contributing significantly to biochemical research and potential therapeutic targets (Weissmann & Santiago, 1972).

Chemical Synthesis and Modification

Research on phenyl alpha-L-idopyranosiduronic acids and related aryl glycopyranosiduronic acids, including their synthesis as cyclohexylammonium salts, has provided valuable insights into carbohydrate chemistry. Such studies have led to the development of new chemical synthesis methods and the exploration of complex molecular structures, contributing to advancements in organic chemistry and potential applications in medicinal chemistry and drug design (Friedman & Weissmann, 1972).

Substrate Development for Enzyme Assays

Improvements in the preparation of cyclohexylammonium (phenyl α-l-idopyranosid)-uronate and the development of more sensitive substrates for α-l-iduronidase assays have significantly impacted biochemical research. These advancements have facilitated more accurate and sensitive enzyme assays, aiding in the diagnosis and study of metabolic disorders and enzyme deficiencies (Srivastava, Hudson, Seymour, & Weissmann, 1978).

Mechanism of Action

The compound serves as a substrate for the enzyme alpha-L-iduronidase . The enzyme’s activities have been measured using phenyl-α-L-iduronide as the substrate . Measurement of α-L-iduronidase activity using phenyl α-L-iduronide may enable a reliable diagnosis for Hurler syndrome to be made within 15 to 18 days after amniocentesis .

properties

IUPAC Name |

cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O7.C6H13N/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17);6H,1-5,7H2/t7-,8-,9+,10+,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESLUVIFWFRPII-HNXNNCCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745639 | |

| Record name | Cyclohexanamine--phenyl alpha-L-idopyranosiduronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71308790 | |

CAS RN |

39031-70-4 | |

| Record name | Cyclohexanamine--phenyl alpha-L-idopyranosiduronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B1512700.png)

![Methyl 8-hydroxy-2-oxo-1-azaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B1512702.png)

![2,3,4,5-Tetrahydro-1H-benzo[d]azepin-2-amine](/img/structure/B1512711.png)

![2-(4-Fluorobenzyl)-9-hydroxy-6-methoxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione](/img/structure/B1512716.png)

![Octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1512727.png)